Cas no 2137694-89-2 (3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid)

3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid is a specialized dicarboxylic acid derivative featuring a thiophene core substituted with a 3-methylcyclobutyl group. This compound is of interest in organic synthesis and materials science due to its rigid yet flexible cyclobutyl-thiophene scaffold, which can influence electronic and steric properties. The presence of two carboxylic acid groups enhances its utility as a building block for polymers, coordination complexes, or pharmaceutical intermediates. Its structural uniqueness allows for tailored modifications, making it suitable for applications requiring precise molecular design. The compound’s stability and functional group reactivity further support its use in advanced chemical research and development.
3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid structure
2137694-89-2 structure
Product Name:3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid
CAS No:2137694-89-2
MF:C11H12O4S
MW:240.275582313538
CID:6294403
PubChem ID:165841444
Update Time:2025-05-20

3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-716881
    • 3-(3-methylcyclobutyl)thiophene-2,5-dicarboxylic acid
    • 2137694-89-2
    • 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid
    • Inchi: 1S/C11H12O4S/c1-5-2-6(3-5)7-4-8(10(12)13)16-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15)
    • InChI Key: DYXYNROSQPHRJL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC(=C1C(=O)O)C1CC(C)C1

Computed Properties

  • Exact Mass: 240.04563003g/mol
  • Monoisotopic Mass: 240.04563003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 103Ų

3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid Pricemore >>

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Additional information on 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid

Introduction to 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic Acid (CAS No. 2137694-89-2)

3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid (CAS No. 2137694-89-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. This compound belongs to the thiophene derivatives family, which is well-known for its broad spectrum of biological activities and industrial uses. The presence of both carboxylic acid functional groups and a 3-methylcyclobutyl substituent makes this molecule particularly intriguing for researchers exploring novel synthetic pathways and functional materials.

The molecular structure of 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid consists of a thiophene core, which is a five-membered aromatic ring containing sulfur, fused with a cyclobutane ring at the 3-position and carboxylic acid groups at the 2- and 5-positions. The 3-methylcyclobutyl moiety introduces steric hindrance and electronic effects that can modulate the reactivity and interactions of the molecule. This structural complexity makes it a valuable candidate for studying structure-activity relationships (SAR) in drug design.

In recent years, there has been growing interest in thiophene derivatives due to their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carboxylic acid groups in 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid provide opportunities for further functionalization, enabling the creation of more complex molecules with tailored properties. For instance, these carboxylic acid functionalities can be used to form esters, amides, or salts, which are common modifications in drug development.

One of the most promising applications of 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid lies in its potential as a building block for organic electronic materials. Thiophene-based polymers and small molecules are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The rigid cyclobutyl ring in this compound can enhance thermal stability, while the electron-withdrawing nature of the carboxylic acid groups can influence charge transport properties. Such characteristics make it an attractive candidate for designing high-performance electronic materials.

Furthermore, the unique structural features of 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid have prompted investigations into its biological activity. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-methylcyclobutyl group may influence how the molecule interacts with biological targets by altering its conformational flexibility and electronic distribution. Preliminary studies suggest that this compound may have potential in modulating enzyme activity or binding to specific protein receptors.

Recent advances in computational chemistry have also facilitated the study of 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid by allowing researchers to predict its behavior without extensive experimental testing. Molecular modeling techniques can provide insights into how this compound might bind to biological targets or interact with other molecules. These computational approaches are particularly valuable for identifying lead compounds in drug discovery programs and optimizing their properties before moving to experimental validation.

The synthesis of 3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes may involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent developments in catalytic methods have made it possible to construct such molecules more efficiently. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the cyclobutyl moiety onto the thiophene ring, while carboxylation reactions can be employed to install the carboxylic acid groups.

In conclusion,3-(3-Methylcyclobutyl)thiophene-2,5-dicarboxylic acid (CAS No. 2137694-89-2) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for further research into drug design, organic electronics, and biomaterials. As our understanding of molecular interactions continues to evolve,this compound will likely play an important role in future innovations across multiple scientific disciplines.

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